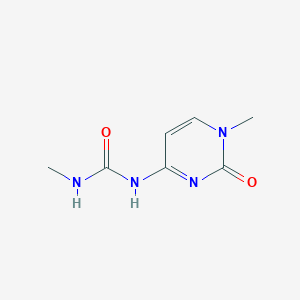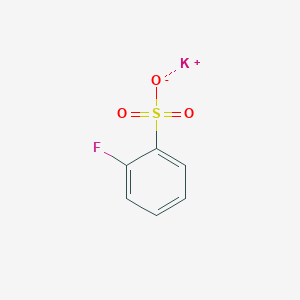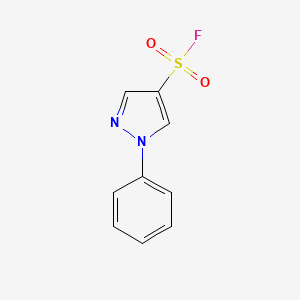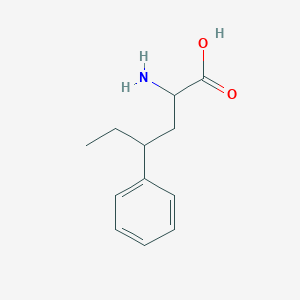
2-Amino-4-phenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-phenylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon atom and a phenyl group attached to the fourth carbon atom of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a phenyl-substituted alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of a recyclable chiral auxiliary to form a nickel (II) complex with glycine Schiff base, followed by alkylation with a phenyl-substituted alkyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Amino-4-phenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to protein structure and function.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-4-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, further modulating the activity of target proteins. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.
2-Amino-5-phenylpentanoic acid: Similar structure but with a longer carbon chain.
2-Amino-4-(4-chlorophenyl)hexanoic acid: Similar structure but with a chlorine substituent on the phenyl group.
Uniqueness: 2-Amino-4-phenylhexanoic acid is unique due to its specific carbon chain length and the position of the phenyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-4-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9(8-11(13)12(14)15)10-6-4-3-5-7-10/h3-7,9,11H,2,8,13H2,1H3,(H,14,15) |
InChI Key |
FOOIMJUGVGZOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
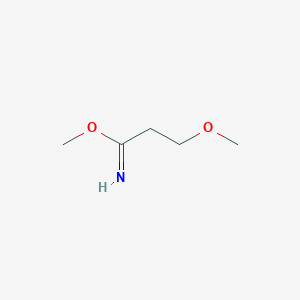
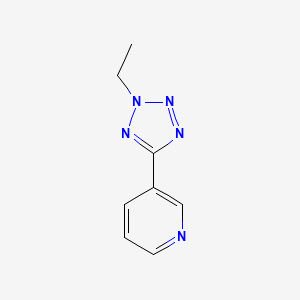
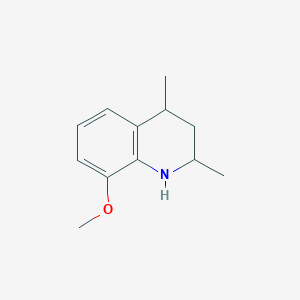
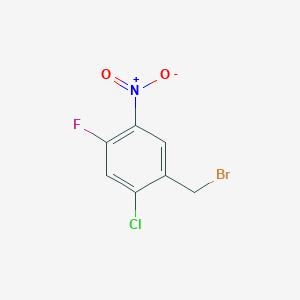
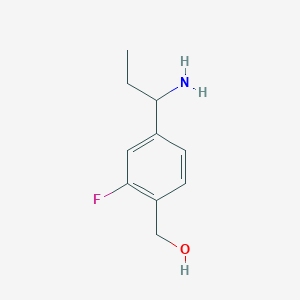
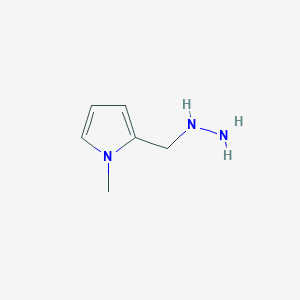

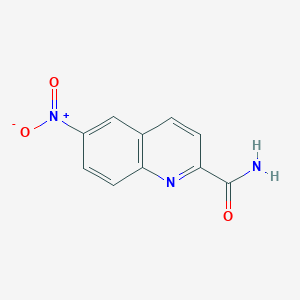
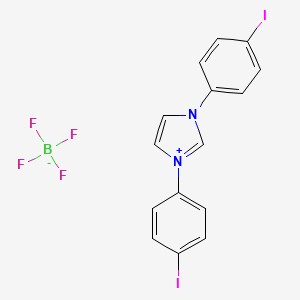
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
